molecular formula C13H22O4 B8411230 3-n-Propylcyclobutane-1,1-dicarboxylic acid diethyl ester

3-n-Propylcyclobutane-1,1-dicarboxylic acid diethyl ester

Cat. No. B8411230
M. Wt: 242.31 g/mol
InChI Key: WCKGAODZDQIZEX-UHFFFAOYSA-N
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Patent
US04275075

Procedure details

Diethyl malonate (96.0 g., 0.608 mol) was added to sodium ethoxide solution [prepared by the addition of 13.8 g. (0.6 gram atom) of sodium to 300 ml. of absolute ethanol] and the mixture was refluxed with stirring. Over a period of one hour, sodium ethoxide solution [prepared by the addition of 12.2 g. (0.5 gram atom) of sodiumto 200 ml. of absolute ethanol] and 2-n-propyl-1,3-dibromopropane (12.2 g., 0.5 mol, prepared as described in Reference Example 1) were added concurrently to the boiling reaction mixture. After the addition was completed, the mixture was refluxed with stirring for 2 hours, and then 400 ml. of ethanol was distilled from the reaction mixture. The residue was mixed with water and extracted with benzene (5×300 ml.). After concentration of the extracts under reduced pressure, a crude product was obtained, which was distilled in vacuo to give the title compound in 84% yield. This compound had the following physical characteristics:
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodiumto
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
12.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[O-]CC.[Na+].[Na].[CH2:17]([CH:20]([CH2:23]Br)[CH2:21]Br)[CH2:18][CH3:19]>C(O)C>[CH2:10]([O:9][C:1]([C:2]1([C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:23][CH:20]([CH2:17][CH2:18][CH3:19])[CH2:21]1)=[O:8])[CH3:11] |f:1.2,^1:15|

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Four
Name
sodiumto
Quantity
200 mL
Type
reactant
Smiles
Step Five
Name
Quantity
12.2 g
Type
reactant
Smiles
C(CC)C(CBr)CBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the addition of 13.8 g
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
STIRRING
Type
STIRRING
Details
with stirring for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
of ethanol was distilled from the reaction mixture
ADDITION
Type
ADDITION
Details
The residue was mixed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene (5×300 ml.)
CUSTOM
Type
CUSTOM
Details
After concentration of the extracts under reduced pressure, a crude product was obtained
DISTILLATION
Type
DISTILLATION
Details
which was distilled in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1(CC(C1)CCC)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.